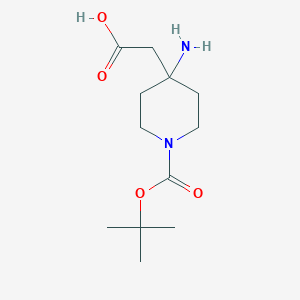

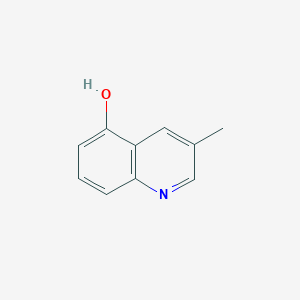

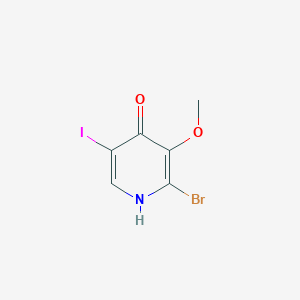

![molecular formula C17H22F3NO3 B1532184 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine CAS No. 634464-86-1](/img/structure/B1532184.png)

1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine

Overview

Description

“1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine” is a chemical compound . It is also known as “tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxylate” and "1-Piperidinecarboxylic acid, 4-hydroxy-4-[3-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester" .

Molecular Structure Analysis

The molecular formula of this compound is C16H20F3NO2 . Unfortunately, the specific 3D structure or 2D diagram is not provided in the search results.Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.33 . It has a predicted boiling point of 342.5±42.0 °C and a predicted density of 1.191±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Scientific Research Applications

Synthesis of Chiral Piperidines

The compound plays a crucial role in the synthesis of chiral piperidines, which are pivotal in drug discovery and development. For instance, the synthesis of (S)-1-Boc-3-hydroxypiperidine, achieved through a catalyzed hydrogenation and chiral resolution, demonstrates the importance of such compounds in obtaining chiral building blocks for further chemical transformations (Wang Junming, 2013).

Building Blocks for Combinatorial Chemistry

The use of N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, prepared from piperidine building blocks, underlines the compound's utility in creating new scaffolds for combinatorial chemistry. This approach facilitates the discovery of novel molecules with potential therapeutic applications (H. Schramm et al., 2010).

Direct β-Selective C(sp3)-H Arylation

The compound is instrumental in the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines, showcasing an innovative method to access 3-arylpiperidines. This method bypasses traditional challenges associated with the inert nature of C–H bonds in β-position to the nitrogen atom, offering a straightforward route to valuable intermediates for pharmaceutical research (Anthony Millet, O. Baudoin, 2015).

Enantioselective Synthesis

The compound also contributes to the enantioselective synthesis of polyhydroxypiperidines, highlighting its significance in creating stereochemically complex structures from simpler precursors. This capability is essential for the synthesis of compounds with specific chiral arrangements, which is a critical factor in the development of new drugs (M. Amat et al., 2001).

Bioreductive Production

Moreover, the compound's scaffold is used in the bioreductive production of (R)-N-Boc-3-hydroxypiperidine, utilizing carbonyl reductase enzymes for high-yield and enantiopure production. This method illustrates the integration of biocatalysis in synthesizing chiral compounds, offering an environmentally friendly and efficient alternative to chemical syntheses (Lifeng Chen et al., 2017).

properties

IUPAC Name |

tert-butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3NO3/c1-15(2,3)24-14(22)21-9-7-16(23,8-10-21)12-5-4-6-13(11-12)17(18,19)20/h4-6,11,23H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGBBWCXYDCSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678148 | |

| Record name | tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine | |

CAS RN |

634464-86-1 | |

| Record name | tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

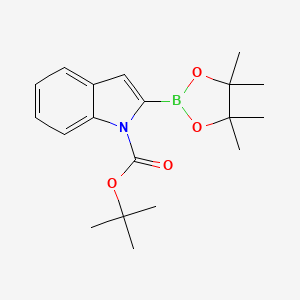

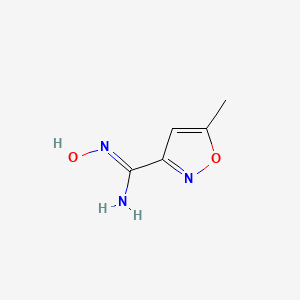

![3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1532103.png)

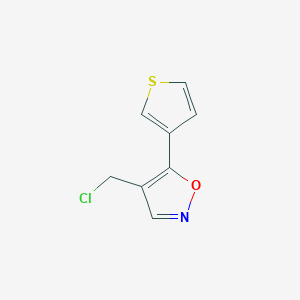

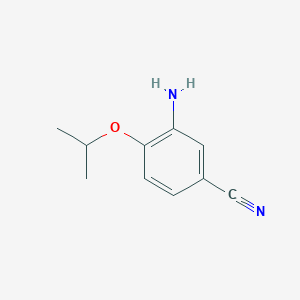

![5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B1532120.png)

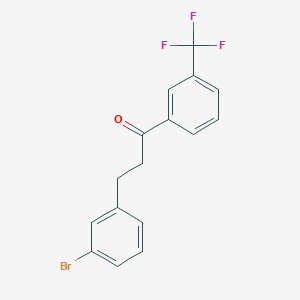

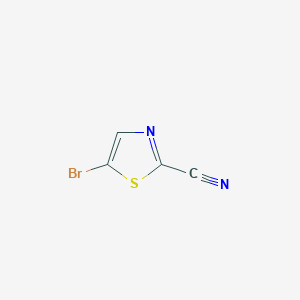

![Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B1532122.png)

![7-(Bromomethyl)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonane](/img/structure/B1532123.png)